Enhanced Aqueous Solubility vs. Cyclohexane-Based Diamines
The target compound is reported as showing higher aqueous solubility compared to cyclohexane analogues, establishing a clear solubility advantage for spiro[3.3]heptane-based scaffolds [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Higher aqueous solubility (qualitative observation) |
| Comparator Or Baseline | Cyclohexane analogues |
| Quantified Difference | Higher solubility reported; exact fold-change not numerically specified in available source |
| Conditions | Comparative solubility assessment of heteroatom-substituted spiro[3.3]heptanes vs. cyclohexane analogues in drug discovery context |
Why This Matters
Enhanced aqueous solubility enables improved formulation flexibility and potentially better bioavailability in downstream drug discovery applications.
- [1] Burkhard, J.A.; Wagner, B.; Fischer, H.; Schuler, F.; Müller, K.; Carreira, E.M. Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie 2010, 49(20), 3524-3527. DOI: 10.1002/anie.200907108. View Source
